molecular formula C15H18N2O B11769794 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol

Cat. No.: B11769794
M. Wt: 242.32 g/mol
InChI Key: CWVFBNDARBEEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol is an organic compound with the molecular formula C17H20N2O It is a derivative of propanol, featuring a phenyl group and a pyridin-4-yl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol typically involves the reaction of phenyl(pyridin-4-yl)methanamine with propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)propan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.

    3-(Pyridin-4-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

3-((Phenyl(pyridin-4-yl)methyl)amino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-[[phenyl(pyridin-4-yl)methyl]amino]propan-1-ol

InChI

InChI=1S/C15H18N2O/c18-12-4-9-17-15(13-5-2-1-3-6-13)14-7-10-16-11-8-14/h1-3,5-8,10-11,15,17-18H,4,9,12H2

InChI Key

CWVFBNDARBEEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.